Panaxcerol B

Descripción

Propiedades

IUPAC Name |

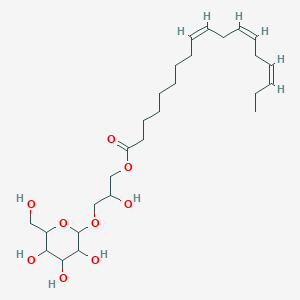

[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSISCNTLUEZCN-PDBXOOCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Panaxcerol B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, isolation, and biological characterization of Panaxcerol B, a monogalactosyl monoacylglyceride identified from hydroponically cultivated Panax ginseng. This compound has demonstrated noteworthy anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells. This document details the experimental protocols for the extraction and purification of this compound, summarizes its known biological activity, and presents a putative signaling pathway for its mechanism of action. Due to the limited availability of public data, this guide also highlights areas where further research is required to fully elucidate the therapeutic potential of this novel compound.

Introduction

Panax ginseng C.A. Meyer, a perennial plant belonging to the Araliaceae family, has been a cornerstone of traditional medicine in East Asia for centuries. Its pharmacological effects are largely attributed to a diverse array of bioactive compounds, most notably ginsenosides. However, recent research has expanded to explore other, non-saponin constituents that may contribute to the therapeutic properties of ginseng. One such area of investigation is the isolation and characterization of glycosyl glycerides, which have been reported to possess anti-filarial, anti-cancer, and anti-inflammatory activities[1].

In 2015, a study focusing on the chemical constituents of the aerial parts of hydroponic Panax ginseng led to the discovery of several glycosyl glycerides, including the novel compound this compound[1]. This discovery is significant as it highlights the potential of hydroponic cultivation methods to produce unique phytochemical profiles in medicinal plants and underscores the importance of exploring all parts of the plant for novel bioactive molecules.

Discovery and Isolation of this compound

This compound was first isolated from the aerial parts of hydroponically grown Panax ginseng. The isolation procedure, as described in the literature, involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol: Extraction and Fractionation

The following protocol outlines the initial steps for obtaining a crude extract and subsequent fractionation:

-

Extraction:

-

The dried and powdered aerial parts of hydroponic P. ginseng (6.27 kg) are extracted with 80% methanol (3 x 30 L) at room temperature for 24 hours.

-

The resulting extracts are filtered and then concentrated under reduced pressure at 45°C to yield a crude extract (1.4 kg).

-

-

Solvent Partitioning:

-

The crude extract is suspended in water (3 L).

-

The aqueous suspension is then successively partitioned with ethyl acetate (3 x 3 L) and n-butanol (3 x 2.6 L).

-

Each solvent layer is concentrated under reduced pressure to yield an ethyl acetate fraction (75 g), an n-butanol fraction (470 g), and a water fraction (855 g).

-

Experimental Protocol: Isolation of this compound

Further purification of the fractions to isolate this compound is achieved through repeated column chromatography:

-

Silica Gel Column Chromatography: The ethyl acetate and n-butanol fractions are subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Octadecylsilane (ODS) Column Chromatography: Fractions enriched with this compound from the silica gel chromatography are further purified using ODS column chromatography with a methanol-water gradient.

-

Final Purification: The final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for the Isolation of this compound

References

A Technical Guide to the Putative Biosynthetic Pathway of Panaxcerol B in Panax Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxcerol B, a glycosyl glyceride identified as (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-β-D-galactopyranosyl-sn-glycerol, is a specialized metabolite found in Panax species. While research on Panax secondary metabolism has largely centered on ginsenosides and polyacetylenes, the biosynthetic pathway of this compound remains to be fully elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed from established principles of lipid and carbohydrate metabolism in plants. It outlines the key enzymatic steps, proposes the classes of enzymes involved, and provides generalized experimental protocols that can be adapted for the investigation of this pathway. This document is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and explore its potential for metabolic engineering and drug development.

Introduction

The genus Panax, which includes well-known medicinal plants such as Panax ginseng and Panax notoginseng, is a rich source of diverse bioactive compounds. Among these are the glycosyl glycerides, a class of molecules composed of a glycerol backbone, fatty acid chains, and sugar moieties. This compound is a specific monogalactosyl monoacylglycerol that has been isolated from hydroponic P. ginseng[1]. Its structure, consisting of an sn-glycerol core, an α-linolenic acid esterified at the sn-1 position, and a galactose linked at the sn-3 position, suggests a biosynthetic origin at the interface of lipid and carbohydrate metabolism.

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can enable the development of biotechnological production platforms for this and related compounds, facilitate the discovery of novel enzymatic tools for synthetic biology, and provide insights into the metabolic networks of Panax species. This guide synthesizes current knowledge to propose a logical biosynthetic route to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Glycerol Backbone and Lysophosphatidic Acid: The pathway likely initiates with the synthesis of glycerol-3-phosphate (G3P), a central metabolite derived from glycolysis.

-

Acylation of the Glycerol Backbone: A fatty acid, specifically α-linolenic acid, is activated and then transferred to the sn-1 position of G3P.

-

Glycosylation of the Diacylglycerol Moiety: A galactose unit is activated and subsequently attached to the sn-3 position of the monoacylglycerol intermediate.

A detailed description of the proposed steps and the enzymes likely involved is provided below.

Synthesis of the Precursors

The biosynthesis of this compound requires three key precursors: sn-glycerol-3-phosphate, α-linolenic acid, and UDP-galactose.

-

sn-Glycerol-3-Phosphate (G3P): This molecule is primarily produced during glycolysis from dihydroxyacetone phosphate (DHAP) by the action of glycerol-3-phosphate dehydrogenase (GPDH) .

-

α-Linolenic Acid (ALA, 18:3Δ9,12,15): As a polyunsaturated fatty acid, ALA synthesis in plants is a well-characterized pathway involving a series of desaturases. The precursor, oleic acid (18:1Δ9), is synthesized in the plastids and subsequently desaturated in the endoplasmic reticulum by fatty acid desaturase 2 (FAD2) and fatty acid desaturase 3 (FAD3) to yield linoleic acid (18:2Δ9,12) and then α-linolenic acid, respectively. Before its incorporation into glycerol lipids, ALA must be activated to its coenzyme A thioester, α-linolenoyl-CoA, by a long-chain acyl-CoA synthetase (LACS) .

-

UDP-Galactose: The activated sugar donor, UDP-galactose, is synthesized from UDP-glucose by the enzyme UDP-glucose 4-epimerase (UGE) . UDP-glucose itself is formed from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGPase) .

Assembly of this compound

The assembly of the final this compound molecule is proposed to proceed through the following enzymatic steps:

-

Acylation to form Lysophosphatidic Acid: The activated α-linolenoyl-CoA is esterified to the sn-1 position of sn-glycerol-3-phosphate. This reaction is catalyzed by a glycerol-3-phosphate acyltransferase (GPAT) . The product of this reaction is 1-linolenoyl-sn-glycerol-3-phosphate, a lysophosphatidic acid.

-

Dephosphorylation: The phosphate group at the sn-3 position of the lysophosphatidic acid is removed by a phosphatidic acid phosphatase (PAP) to yield 1-linolenoyl-sn-glycerol (a monoacylglycerol).

-

Glycosylation: The final step is the transfer of a galactose moiety from UDP-galactose to the free hydroxyl group at the sn-3 position of 1-linolenoyl-sn-glycerol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , specifically a monogalactosyldiacylglycerol synthase-like enzyme.

The proposed overall biosynthetic pathway is depicted in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As of the date of this document, there is a lack of published quantitative data specifically for the this compound biosynthetic pathway. This includes enzyme kinetic parameters (Km, kcat, Vmax), and in vivo concentrations of pathway intermediates in Panax species. The table below is provided as a template for researchers to populate as data becomes available.

| Enzyme Class | Substrate(s) | Product(s) | Km | kcat | Vmax | Source Organism/Tissue | Reference |

| GPAT | sn-Glycerol-3-Phosphate, α-Linolenoyl-CoA | 1-Linolenoyl-sn-glycerol-3-phosphate | Panax sp. | (TBD) | |||

| PAP | 1-Linolenoyl-sn-glycerol-3-phosphate | 1-Linolenoyl-sn-glycerol | Panax sp. | (TBD) | |||

| UGT | 1-Linolenoyl-sn-glycerol, UDP-Galactose | This compound | Panax sp. | (TBD) |

TBD: To be determined.

Experimental Protocols

The elucidation of the proposed pathway requires the identification, cloning, expression, and characterization of the involved enzymes. Below are generalized protocols for key experimental procedures that can be adapted for studying this compound biosynthesis.

Identification of Candidate Genes

Candidate genes for the enzymes in the proposed pathway can be identified from Panax transcriptome or genome databases through homology-based searches using known enzyme sequences from other plant species.

Caption: Workflow for candidate gene identification.

Heterologous Expression and Purification of Recombinant Enzymes

-

Cloning: Amplify the full-length coding sequence of the candidate gene from Panax cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Transformation: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) at an optimized temperature and time.

-

Lysis: Harvest the cells and lyse them using sonication or enzymatic methods in a suitable lysis buffer.

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Confirm the purity and size of the protein using SDS-PAGE.

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), sn-glycerol-3-phosphate, α-linolenoyl-CoA, and MgCl2.

-

Initiation: Start the reaction by adding the purified recombinant GPAT enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Product Analysis: Extract the lipid phase, and analyze the formation of 1-linolenoyl-sn-glycerol-3-phosphate using LC-MS or TLC.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, 1-linolenoyl-sn-glycerol (substrate), and UDP-galactose.

-

Initiation: Add the purified recombinant UGT enzyme to start the reaction.

-

Incubation: Incubate at an optimal temperature for a specific duration.

-

Termination: Terminate the reaction, for example, by adding methanol.

-

Product Analysis: Analyze the formation of this compound by HPLC or LC-MS.

Conclusion and Future Perspectives

This guide provides a foundational framework for the scientific investigation of the this compound biosynthetic pathway in Panax species. The proposed pathway, based on established biochemical principles, offers a roadmap for researchers to identify and characterize the key enzymes involved. The provided generalized protocols can be adapted to functionally validate the candidate genes and reconstitute the pathway in vitro.

Future research should focus on:

-

Transcriptomic and Metabolomic Analyses: Correlating the expression of candidate genes with the accumulation of this compound in different Panax tissues and developmental stages.

-

Functional Genomics: Using techniques such as VIGS (Virus-Induced Gene Silencing) or CRISPR/Cas9 to validate the function of the identified genes in vivo.

-

Metabolic Engineering: Once the pathway is elucidated, engineering microbial or plant hosts for the sustainable production of this compound and novel glycosyl glycerides.

The elucidation of this pathway will not only fill a knowledge gap in the specialized metabolism of Panax but also open up new avenues for the biotechnological production of valuable bioactive compounds.

References

literature review on glycosyl glycerides from Panax ginseng

An In-depth Technical Guide to Glycosyl Glycerides from Panax ginseng

Authored by: Gemini

November 2025

Abstract

Panax ginseng C.A. Meyer is a well-regarded medicinal plant, with a rich history in traditional medicine, particularly in East Asia. While ginsenosides are the most studied bioactive compounds, a diverse array of other constituents contributes to its pharmacological effects. Among these are the glycosyl glycerides, a class of lipids that have demonstrated notable biological activities, including anti-inflammatory, anticancer, and antitumor properties. This technical guide provides a comprehensive literature review of the glycosyl glycerides found in Panax ginseng, with a focus on their isolation, characterization, and biological evaluation. Detailed experimental protocols, quantitative data from key studies, and visual representations of relevant biological pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Glycosyl Glycerides in Panax ginseng

Glycosyl glycerides are lipids in which a carbohydrate moiety is attached to a glycerol backbone. In plants, monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG) are significant components of chloroplast membranes, playing roles in photosynthesis and lipid biosynthesis regulation. While much of the research on Panax ginseng has centered on saponins (ginsenosides), recent studies have begun to explore the potential of its lipid constituents. Glycosyl glycerides from Panax ginseng, particularly from hydroponically cultivated sources, have emerged as compounds of interest due to their potential therapeutic applications. The aerial parts of hydroponic P. ginseng have been noted to contain higher concentrations of total ginsenosides than the roots, suggesting they may also be a rich source of other active metabolites.

Identified Glycosyl Glycerides from Panax ginseng

A key study on the aerial parts of hydroponic Panax ginseng led to the isolation and identification of four distinct glycosyl glycerides. Their structures were elucidated using a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, fast atom bombardment mass spectrometry (FAB/MS), and gas chromatography/mass spectrometry (GC/MS).

The identified compounds are:

-

(2S)-1-O-7(Z),10(Z),13(Z)-hexadecatrienoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 1)

-

(2S)-1-O-linolenoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 2)

-

(2S)-1-O-linolenoyl-2-O-linolenoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 3)

-

2(S)-1-O-linoleoyl-2-O-linoleoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 4), also named panaxcerol D.

Quantitative Bioactivity Data

The anti-inflammatory potential of the four isolated glycosyl glycerides was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) and the 50% lethal concentration (LD50) were determined to quantify their efficacy and cytotoxicity, respectively.

| Compound | Chemical Name | IC50 (µM) | LD50 (µM) | Reference |

| 1 | (2S)-1-O-7(Z),10(Z),13(Z)-hexadecatrienoyl-3-O-β-d-galactopyranosyl-sn-glycerol | 63.8 ± 6.4 | > 100 | |

| 2 | (2S)-1-O-linolenoyl-3-O-β-d-galactopyranosyl-sn-glycerol | 59.4 ± 6.8 | > 100 | |

| 3 | (2S)-1-O-linolenoyl-2-O-linolenoyl-3-O-β-d-galactopyranosyl-sn-glycerol | 7.7 ± 0.6 | > 20 | |

| 4 | 2(S)-1-O-linoleoyl-2-O-linoleoyl-3-O-β-d-galactopyranosyl-sn-glycerol | 8.0 ± 0.9 | > 20 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation, characterization, and biological evaluation of glycosyl glycerides from Panax ginseng.

Isolation of Glycosyl Glycerides

The isolation procedure for the four identified glycosyl glycerides from the dried and powdered aerial parts of hydroponic P. ginseng (6.27 kg) is as follows:

-

Extraction: The plant material was extracted with 80% methanol (30 L x 3) at room temperature for 24 hours. The extracts were filtered and evaporated under reduced pressure at 45°C, yielding 1.4 kg of extract.

-

Solvent Partitioning: The extract was suspended in water (3 L) and successively partitioned with ethyl acetate (EtOAc; 3 L x 3) and n-butanol (n-BuOH; 2.6 L x 3). Each fraction was concentrated under reduced pressure to obtain EtOAc (75 g), n-BuOH (470 g), and water (855 g) fractions.

-

Column Chromatography: The EtOAc fraction was subjected to repeated silica gel and octadecylsilane column chromatography to yield the four purified glycosyl glycerides (Compounds 1-4).

Structural Characterization

The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectra were acquired to determine the carbon and proton framework of the molecules.

-

Infrared (IR) Spectroscopy: IR spectra were used to identify functional groups, such as hydroxyl (around 3,364 cm⁻¹), carbonyl (around 1,730 cm⁻¹), and double bond (around 1,585 cm⁻¹) groups.

-

Fast Atom Bombardment Mass Spectrometry (FAB/MS): Positive ion FAB/MS was used to determine the molecular weight of the compounds. For instance, Compound 2 showed a molecular ion peak at m/z 515 [M+H]⁺, indicating a molecular weight of 514.

-

Gas Chromatography/Mass Spectrometry (GC/MS): Following alkaline hydrolysis and methyl esterification, the fatty acid components of the glycosyl glycerides were identified by GC/MS analysis. For example, the fatty acid methyl ester from Compound 2 was identified as methyl linolenoate.

Anti-inflammatory Activity Assay

The anti-inflammatory effects of the isolated glycosyl glycerides were evaluated by measuring their inhibition of NO production and the expression of pro-inflammatory cytokine mRNA in LPS-stimulated RAW264.7 macrophage cells.

-

Cell Culture and Treatment: RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were then treated with varying concentrations of the isolated glycosyl glycerides.

-

Nitric Oxide (NO) Production Assay: The amount of NO produced by the cells was measured to determine the inhibitory effect of the compounds.

-

Cytotoxicity Assay: The lethal concentration (LD50) was determined to assess the cytotoxicity of the compounds on the macrophage cells.

-

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): The mRNA expression levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), were determined by RT-PCR analysis to understand the mechanism of anti-inflammatory action. Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) was used as an internal control for normalization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathway and the general workflow for the isolation and identification of glycosyl glycerides.

Caption: Inhibition of the LPS-induced inflammatory signaling pathway by Panax ginseng glycosyl glycerides.

Caption: General workflow for the isolation and structural elucidation of glycosyl glycerides.

Conclusion

The glycosyl glycerides from Panax ginseng represent a promising area for further research and development. The studies highlighted in this review demonstrate their potential as anti-inflammatory agents. In particular, (2S)-1-O-linolenoyl-2-O-linolenoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 3) and 2(S)-1-O-linoleoyl-2-O-linoleoyl-3-O-β-d-galactopyranosyl-sn-glycerol (Compound 4) exhibited significant inhibitory effects on NO production and the expression of pro-inflammatory cytokines in LPS-stimulated macrophage cells. The detailed experimental protocols provided herein offer a foundation for future investigations into these and other related compounds. Further exploration of the pharmacological properties and mechanisms of action of Panax ginseng glycosyl glycerides is warranted to fully understand their therapeutic potential.

Panaxcerol B: A Technical Guide on its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxcerol B, a glycosyl glyceride isolated from hydroponic Panax ginseng, has demonstrated notable anti-inflammatory potential. Chemically identified as (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-β-d-galactopyranosyl-sn-glycerol, this molecule has shown inhibitory effects on key inflammatory mediators. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound in inflammatory pathways, supported by available data, detailed experimental protocols, and visual representations of the signaling cascades involved. While direct mechanistic studies on this compound are limited, this guide draws upon evidence from structurally related compounds and other bioactive constituents of Panax ginseng to propose its likely modes of action against inflammatory responses.

Quantitative Data on Anti-Inflammatory Activity

The primary quantitative measure of this compound's anti-inflammatory activity comes from its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 1: Inhibitory Activity of this compound on Nitric Oxide Production

| Compound | Cell Line | Stimulant | Endpoint | IC50 (μM) | Cytotoxicity | Reference |

| This compound | RAW264.7 | LPS | Nitric Oxide (NO) Production | 59.4 ± 6.8 | Not cytotoxic at concentrations < 100μM | [1] |

While direct quantitative data on this compound's effects on other inflammatory markers is not yet available, the following table summarizes the activities of other key anti-inflammatory compounds from Panax ginseng to provide context for its potential broader effects.

Table 2: Anti-Inflammatory Activities of Other Bioactive Compounds from Panax ginseng

| Compound | Pathway/Target | Effect | Cell/Animal Model | Reference |

| Panaxydol | NLRP3 Inflammasome | Inhibition of IL-1β and IL-18 secretion, caspase-1 activation, and pyroptosis. | Mouse models of gouty arthritis and NASH. | [2][3] |

| Ginsenosides (various) | NF-κB Signaling | Inhibition of pro-inflammatory cytokine expression (TNF-α, IL-6, IL-1β). | Macrophages, microglia, Kupffer cells. | [4] |

| Ginsenosides (various) | MAPK Signaling | Modulation of p38 and JNK pathways. | Various cell lines. | [5] |

| Panaxynol | NF-κB Signaling | Decreased nuclear transport of NF-κBp65 and phosphorylation of IκB-α. | BV-2 microglia. |

Inferred Mechanism of Action in Inflammatory Pathways

Based on its structure as a glycosyl glyceride and the known anti-inflammatory properties of other Panax ginseng constituents, this compound is likely to exert its effects through the modulation of several key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products, including various ginsenosides from Panax ginseng, exert their anti-inflammatory effects by inhibiting this pathway.[4] It is plausible that this compound shares this mechanism.

The proposed mechanism involves the inhibition of IκB-α phosphorylation and degradation, which would prevent the nuclear translocation of the p65 subunit of NF-κB. This, in turn, would reduce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals into cellular responses, including inflammation. Non-saponins from Panax ginseng have been shown to inhibit p38 MAPK signaling.[5] this compound may similarly modulate these pathways.

By inhibiting the phosphorylation of key MAPK proteins, this compound could block the activation of downstream transcription factors, such as AP-1, which also plays a role in the expression of inflammatory genes.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptotic cell death. Panaxydol, another compound from Panax ginseng, is a known inhibitor of the NLRP3 inflammasome.[2][3] Given the structural similarities and shared origin, this compound might also interfere with this pathway.

The mechanism could involve the suppression of NLRP3 activation, thereby preventing the assembly of the inflammasome complex and subsequent caspase-1 activation. This would lead to a reduction in the release of mature IL-1β and IL-18.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times (typically 24 hours for cytokine measurements).

Nitric Oxide (NO) Assay (Griess Assay)

-

Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with 1 µg/mL LPS for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 2 hours, then stimulate with LPS for 30 minutes.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Culture and treat RAW264.7 cells as described above.

-

Collect the cell culture supernatants after 24 hours of LPS stimulation.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Quantify cytokine concentrations based on a standard curve generated with recombinant cytokines.

Conclusion

This compound is a promising anti-inflammatory agent from Panax ginseng with a demonstrated ability to inhibit nitric oxide production. While direct mechanistic studies are still needed, evidence from related compounds strongly suggests that its mode of action involves the modulation of key inflammatory signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its therapeutic potential in inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for future investigations into this and other novel anti-inflammatory compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. panaxydol-extracted-from-panax-ginseng-inhibits-nlrp3-inflammasome-activation-to-ameliorate-nash-induced-liver-injury - Ask this paper | Bohrium [bohrium.com]

- 4. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-saponin from Panax ginseng maintains blood-brain barrier integrity by inhibiting NF-κB and p38 MAP kinase signaling pathways to prevent the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Panaxcerol B: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the preliminary biological activity screening of Panaxcerol B, a monogalactosyl monoacylglyceride. The primary known activity of this compound is its anti-inflammatory potential, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells. This document outlines the available quantitative data for this compound, presents detailed experimental protocols for assessing anti-inflammatory and cytotoxic activities, and visualizes key experimental and biological pathways. The objective is to equip researchers and drug development professionals with the foundational knowledge and methodologies required to further investigate the therapeutic potential of this compound and similar natural products.

Introduction

This compound is a glycosyl glyceride isolated from Panax ginseng, a plant with a long history in traditional medicine. As part of the broader effort to identify and characterize bioactive compounds from natural sources, preliminary screening for biological activity is a critical first step. This process typically involves a battery of in vitro assays to determine a compound's potential efficacy and safety profile. For this compound, initial studies have pointed towards an anti-inflammatory effect. This guide will detail the existing findings and provide standardized protocols for the further evaluation of this and other potential biological activities.

Known Biological Activity of this compound

The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data

The following table summarizes the reported quantitative data for the anti-inflammatory activity of this compound.

| Biological Activity | Assay System | Parameter | Value |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | IC₅₀ for NO production | 59.4 µM |

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Experimental Protocols

A thorough preliminary screening of a compound like this compound involves assessing both its potential efficacy (e.g., anti-inflammatory activity) and its safety (i.e., cytotoxicity). The following sections provide detailed protocols for these essential assays.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of a test compound on NO production in LPS-stimulated RAW264.7 macrophages using the Griess reaction.

3.1.1. Principle

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the activation of inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO. The intensity of the color, which is measured spectrophotometrically, is proportional to the nitrite concentration in the cell culture supernatant.

3.1.2. Materials

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compound)

-

Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well cell culture plates

-

Microplate reader (540 nm)

3.1.3. Procedure

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1]

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the compound-containing medium. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[1]

-

Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Griess Reaction:

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

It is crucial to determine if the observed inhibition of NO production is due to a specific anti-inflammatory effect or simply because the compound is killing the cells. The SRB assay is a common method for assessing cell viability.

3.2.1. Principle

The SRB assay is a colorimetric assay that estimates cell number based on the measurement of total cellular protein content.[3][4] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[5] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.[3]

3.2.2. Materials

-

Cells in culture (e.g., RAW264.7)

-

This compound (or other test compound)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well cell culture plates

-

Microplate reader (510-540 nm)

3.2.3. Procedure

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound, as described for the NO assay. Incubate for the desired duration (e.g., 24 hours).

-

Cell Fixation: Gently remove the culture medium. Add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[4][5]

-

Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[5]

-

Air Drying: Allow the plates to air dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4][5]

-

Washing: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.[5]

-

Air Drying: Allow the plates to air dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4][5]

-

Data Acquisition: Measure the absorbance at approximately 540 nm using a microplate reader.[5] The absorbance is directly proportional to the cell number.

Visualizations: Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following have been generated using the DOT language.

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Caption: Simplified canonical NF-κB signaling pathway activated by LPS.

Conclusion and Future Directions

The preliminary screening of this compound has identified it as a compound with anti-inflammatory properties, specifically as an inhibitor of nitric oxide production. The provided IC₅₀ value serves as a benchmark for its potency. This technical guide offers standardized, robust protocols for researchers to independently verify these findings and to conduct essential cytotoxicity assessments to establish a preliminary safety profile.

Future research should focus on:

-

Expanding the screening to a broader panel of inflammatory mediators (e.g., cytokines like TNF-α and IL-6).

-

Elucidating the precise mechanism of action, potentially through investigation of its effects on the NF-κB signaling pathway and iNOS expression.

-

Conducting cytotoxicity assays across a variety of cell lines to assess its broader safety profile.

-

In vivo studies to determine its efficacy and safety in animal models of inflammation.

By following the methodologies outlined in this guide, the scientific community can build upon the initial findings and further delineate the therapeutic potential of this compound.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Panaxcerol D: A Potential Neuroprotective Agent for Cognitive Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, present a significant and growing challenge to global health. The pathological hallmarks of these conditions often include the aggregation of amyloid-β (Aβ) plaques, neurofibrillary tangles, and cholinergic system dysfunction, leading to progressive cognitive decline. While current therapeutic options are limited, research into natural compounds as potential neuroprotective agents is a promising frontier. Panaxcerol D, a glycosyl glyceride isolated from the non-saponin fraction of Panax ginseng, has emerged as a compound of interest for its potential to ameliorate memory impairment and protect against neuronal damage.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence supporting the neuroprotective potential of Panaxcerol D, with a focus on its mechanisms of action, experimental validation, and relevant methodologies for further research. It is important to note that while the initial query specified "Panaxcerol B," the available scientific literature points to significant research on "Panaxcerol D." This document will focus on the data available for Panaxcerol D.

Mechanism of Action: A Multi-Targeted Approach

Panaxcerol D appears to exert its neuroprotective effects through the modulation of multiple signaling pathways implicated in neuroinflammation, neuronal survival, and synaptic plasticity.[1][2] The primary mechanisms identified to date involve the regulation of the ERK-CaMKII and NF-κB-BDNF signaling cascades.[1][2] Additionally, considering the known neuroprotective effects of other Panax ginseng constituents, it is plausible that Panaxcerol D may also engage antioxidant pathways, such as the Nrf2 signaling pathway.[3][4]

Anti-Neuroinflammatory Effects via NF-κB Signaling

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases.[5][6] The transcription factor NF-κB is a central regulator of the inflammatory response.[7] In pathological conditions, the activation of NF-κB can lead to the expression of pro-inflammatory genes and contribute to neuronal cell death.[7]

Panaxcerol D has been shown to modulate the NF-κB pathway. In an in vivo model of Aβ-induced memory impairment, administration of Panaxcerol D led to a significant decrease in the phosphorylation of the NF-κB p65 subunit in the cortex.[8] This inhibition of NF-κB signaling is associated with a downstream increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Panaxcerol D from Panax ginseng ameliorates the memory impairment induced by cholinergic blockade or Aβ25-35 peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Panax ginseng components and the pathogenesis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of Nuclear Factor Kappa B (NF-KB) Signalling in Neurodegenerative Diseases: An Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Panaxcerol D from Panax ginseng ameliorates the memory impairment induced by cholinergic blockade or Aβ25–35 peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mednexus.org [mednexus.org]

Toxicological Profile of Panaxcerol B in Cell Lines: An In-depth Technical Guide

Disclaimer: Comprehensive toxicological data for Panaxcerol B in cell lines is currently limited in publicly available scientific literature. This guide provides the available information on this compound and supplements it with a detailed overview of the toxicological profiles of structurally related and well-studied compounds isolated from Panax ginseng, namely Panaxytriol and select ginsenosides. This information is intended to provide a potential toxicological framework for this compound for research and drug development professionals, but it should be noted that the activities of these related compounds may not be directly transferable to this compound.

Introduction to this compound

This compound is a glycosyl glyceride that has been isolated from hydroponic Panax ginseng. Its chemical structure is (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-b-D-galactopyranosyl-sn-glycerol. Preliminary studies have indicated some bioactivity, including the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated RAW264.7 macrophage cells with a reported IC50 of 59.4 μM, suggesting potential anti-inflammatory effects. Another report has suggested selective cytotoxic activity against HeLa cells under nutrient starvation conditions. However, a detailed toxicological profile across a broad range of cell lines has not yet been established.

Toxicological Data of Analogous Panax Compounds

To infer the potential toxicological properties of this compound, this section summarizes the cytotoxic activities of other well-researched compounds from Panax ginseng.

Cytotoxicity of Panaxytriol

Panaxytriol is a polyacetylene from Panax ginseng that has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| P388D1 | Mouse Lymphoma | 3.1 | [1] |

| Jurkat | Human T-cell Leukemia | 11.1 | |

| U937 | Human Histiocytic Lymphoma | 9.8 | |

| K562 | Human Chronic Myelogenous Leukemia | 10.8 | |

| NIH/3T3 | Mouse Fibroblast | 7.0 | |

| SNU-1 | Human Gastric Carcinoma | 29.7 | |

| SNU-C2A | Human Colon Adenocarcinoma | 8.3 | |

| PC-3 | Human Prostate Adenocarcinoma | 19.1 | |

| MCF-7 | Human Breast Adenocarcinoma | > 40 |

Cytotoxicity of Black Ginseng Extract (BGE) and Ginsenosides

Black ginseng, a processed form of Panax ginseng, and its constituent ginsenosides have also been evaluated for their cytotoxic potential.

| Cell Line | Cell Type | Compound | IC50 (µg/mL) | Reference |

| A-431 | Human Epidermoid Carcinoma | BGE | 1228.0 | [2] |

| A549 | Human Lung Carcinoma | BGE | 1461.4 | [2] |

| HT-29 | Human Colorectal Adenocarcinoma | BGE | 1445.4 | [2] |

| NCI-N87 | Human Gastric Carcinoma | BGE | 1387.2 | [2] |

| Capan-1 | Human Pancreatic Adenocarcinoma | BGE | 1335.8 | [2] |

| HepG2 | Human Hepatocellular Carcinoma | BGE | 1354.4 | [2] |

| Hep1-6 | Murine Hepatoma | Ginsenoside Rg3 | ~100 | [3] |

| HepG2 | Human Hepatocellular Carcinoma | Ginsenoside Rg3 | ~100 | [3] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Ginsenoside Rg3 | ~30 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the toxicology of natural compounds in cell lines, based on protocols described for analogous Panax compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

-

Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-treated cells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compound for a specified duration. After treatment, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the test compound as described for the cell cycle analysis. Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[4]

Signaling Pathways and Experimental Workflows

Visualizing Experimental Workflow for Cytotoxicity Testing

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Potential Signaling Pathway for Panaxytriol-Induced G2/M Arrest

Studies on Panaxytriol have shown that it can induce cell cycle arrest at the G2/M phase.[1]

Caption: Panaxytriol induces cell cycle arrest by inhibiting the G2/M transition.

Intrinsic (Mitochondrial) Apoptosis Pathway

Many natural compounds from Panax ginseng, such as ginsenoside Rg3, are known to induce apoptosis through the intrinsic pathway.[4]

Caption: The intrinsic apoptosis pathway initiated by a Panax compound.

Conclusion

While the toxicological profile of this compound is still largely unexplored, the available data on related compounds from Panax ginseng provides a valuable starting point for further investigation. The cytotoxic, cell cycle arrest, and pro-apoptotic activities observed for compounds like Panaxytriol and various ginsenosides suggest that this compound may possess similar properties. The experimental protocols and pathway diagrams presented in this guide offer a framework for the systematic toxicological evaluation of this compound in various cell lines, which is essential for determining its potential as a therapeutic agent. Future research should focus on generating comprehensive dose-response data for this compound across a panel of cancer cell lines and elucidating its specific molecular mechanisms of action.

References

- 1. Inhibitory effect of tumor cell proliferation and induction of G2/M cell cycle arrest by panaxytriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety evaluation of black ginseng (Panax ginseng C.A. Mey.) extract (CJ EnerG): broad spectrum cytotoxic activity in human cancer cell lines and 28-day repeated oral toxicity study in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 4. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction, Purification, and Biological Activity of Panaxcerol B from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction and purification of Panaxcerol B, a monogalactosyl monoacylglyceride, from the aerial parts of hydroponic Panax ginseng. This compound has demonstrated notable anti-inflammatory properties by inhibiting nitric oxide (NO) production. Detailed methodologies for extraction, chromatographic separation, and purification are presented, along with data on its inhibitory activity. Additionally, a putative signaling pathway for its anti-inflammatory action is illustrated. This guide is intended to facilitate the isolation and further investigation of this compound for research and drug development purposes.

Introduction

Panax ginseng C.A. Meyer is a well-known medicinal plant containing a variety of bioactive compounds. While ginsenosides are the most studied constituents, other lipid-soluble components also exhibit significant pharmacological activities. This compound, a glycosyl glyceride, has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, suggesting its potential as an anti-inflammatory agent. This protocol outlines the steps for the successful extraction and purification of this compound from the aerial parts of hydroponic Panax ginseng.

Data Presentation

Table 1: Inhibitory Activity of this compound on NO Production

| Compound | IC₅₀ (µM) in LPS-stimulated RAW264.7 cells |

| This compound | 59.4 |

IC₅₀ represents the half-maximal inhibitory concentration.

Experimental Protocols

Extraction of Crude Methanolic Extract

This protocol is adapted from the methodology described by Cha et al. (2015) for the isolation of glycosyl glycerides from hydroponic Panax ginseng.[1][2]

Materials:

-

Dried and powdered aerial parts of hydroponic Panax ginseng

-

80% Methanol (MeOH)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Extract the dried and powdered aerial parts of hydroponic P. ginseng (6.27 kg) with 80% MeOH (30 L) three times at room temperature for 24 hours each.

-

Filter the extracts through filter paper.

-

Evaporate the solvent from the combined filtrates under reduced pressure at 45°C using a rotary evaporator to yield the crude methanolic extract.

Solvent Partitioning

Materials:

-

Crude methanolic extract

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

Procedure:

-

Suspend the crude methanolic extract (1.4 kg) in 3 L of H₂O.

-

Perform solvent partitioning by successively extracting the aqueous suspension with ethyl acetate (3 L, three times) and then with n-butanol (2.6 L, three times) using a separatory funnel.

-

Concentrate each solvent layer (EtOAc, n-BuOH, and H₂O) under reduced pressure to obtain the respective fractions.

Purification of this compound by Column Chromatography

Materials:

-

Ethyl acetate (EtOAc) fraction

-

Silica gel for column chromatography

-

Octadecylsilane (ODS) for column chromatography

-

Solvents for elution (e.g., chloroform-methanol gradients)

Procedure: The specific gradient and fractions to be collected should be determined by thin-layer chromatography (TLC) monitoring.

-

Subject the EtOAc fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol to separate the components.

-

Monitor the fractions by TLC to identify those containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Perform further purification using ODS column chromatography to yield pure this compound.

Structural Identification

The structure of the isolated compound should be confirmed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR)

-

Infrared (IR) Spectroscopy

-

Fast Atom Bombardment Mass Spectrometry (FAB/MS)

The identified structure of this compound is (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-β-D-galactopyranosyl-sn-glycerol.[3]

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for the extraction and purification of this compound.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Discussion

The protocol detailed above provides a reproducible method for the isolation of this compound from the aerial parts of hydroponic Panax ginseng. The anti-inflammatory potential of this compound is evidenced by its ability to inhibit NO production in LPS-stimulated macrophages.[2][4] The proposed mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, which are known to be activated by LPS and lead to the expression of inflammatory mediators like iNOS and various cytokines. Further studies are warranted to fully elucidate the precise molecular targets of this compound and to evaluate its therapeutic potential in inflammatory disease models.

References

- 1. Glycosyl glycerides from hydroponic Panax ginseng inhibited NO production in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosyl glycerides from hydroponic Panax ginseng inhibited NO production in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Application Note: A Validated HPLC Method for the Quantification of Panaxcerol B

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Panaxcerol B, a monogalactosyl monoacylglyceride with potential therapeutic properties.[1] The developed reverse-phase HPLC (RP-HPLC) method provides a reliable tool for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various sample matrices. This document outlines the optimized chromatographic conditions, comprehensive validation parameters, and a detailed experimental protocol.

Introduction

This compound is a naturally occurring monogalactosyl monoacylglyceride that has garnered interest for its biological activities, including the inhibition of nitric oxide (NO) production.[1] As research into the therapeutic potential of this compound progresses, the need for a validated analytical method for its precise and accurate quantification becomes paramount. This application note addresses this need by providing a detailed HPLC method, developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility of results. The method is suitable for routine quality control, stability studies, and pharmacokinetic analysis of this compound.

Experimental

-

HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC-grade acetonitrile and ultrapure water.

-

Standards: this compound reference standard (purity >95%).

The following chromatographic conditions were optimized for the quantification of this compound:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (Gradient Elution) |

| Gradient Program | 0-10 min: 70% ACN; 10-25 min: 70-90% ACN; 25-30 min: 90% ACN |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 203 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Note: The gradient program may require optimization based on the specific column and HPLC system used.

Method Validation

The developed HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

Linearity was established by analyzing a series of this compound standard solutions at six different concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

The precision of the method was evaluated by analyzing six replicate injections of a standard solution of this compound. Intraday and interday precision were assessed, and the results are expressed as the relative standard deviation (%RSD).

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized in the table below for easy comparison and assessment of the method's performance.

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (Intraday %RSD) | < 1.5% |

| Precision (Interday %RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Retention Time | Approximately 18.5 min |

Experimental Protocols

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

-

Store the stock solution at 4°C, protected from light.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

The sample preparation method will vary depending on the matrix. A general protocol for a plant extract is provided below:

-

Accurately weigh 1 g of the powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each calibration standard, starting with the lowest concentration.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Inject 10 µL of the prepared sample solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization

Caption: Workflow for the HPLC quantification of this compound.

Caption: Logical flow from method development to application.

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for a wide range of applications in research and pharmaceutical development. The detailed protocol and validation data provided herein should enable other laboratories to readily implement this method for their specific needs.

References

Application Note: Mass Spectrometry Analysis of Panaxcerol B and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panaxcerol B is a bioactive compound of interest, potentially isolated from species of the Panax genus. Understanding its metabolic fate is crucial for drug development and pharmacological studies. This document outlines the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound and its primary metabolites in biological matrices. The protocols provided are based on established methodologies for analogous compounds found in Panax species.

Experimental Protocols

In Vitro Metabolism of this compound

Objective: To identify the primary metabolic pathways of this compound using liver microsomes.

Materials:

-

This compound

-

Human and rat liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

Protocol:

-

Prepare an incubation mixture containing this compound (1 µM), liver microsomes (0.5 mg/mL protein), and phosphate buffer to a final volume of 190 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

-

Vortex the mixture for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (Plasma)

Objective: To extract this compound and its metabolites from plasma samples for quantification.

Protocol:

-

To 100 µL of plasma, add an internal standard (IS) solution. A structurally similar compound not present in the sample should be used.

-

Perform protein precipitation by adding 300 µL of ice-cold methanol.

-

Vortex the sample for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the sample in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Objective: To quantify this compound and its metabolites.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Acquity BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument.

Data Presentation

Table 1: Hypothetical MRM Transitions for this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 457.4 | 203.2 | 25 |

| Metabolite 1 (Hydroxylation) | 473.4 | 203.2 | 28 |

| Metabolite 2 (Glucuronidation) | 633.4 | 457.4 | 20 |

| Internal Standard | 461.4 | 207.2 | 25 |

Table 2: Pharmacokinetic Parameters of a Related Compound (Panaxynol) in Mice after Oral Administration.[1]

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | AUC (hr*µg/mL) |

| 100 | 1.56 | 1 | 7.11 | - |

| 200 | 1.71 | 1 | 7.67 | - |

| 300 | 2.42 | 1 | 9.15 | - |

Data presented for Panaxynol as a proxy for this compound, as specific data for the latter is not available.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Note: Panaxcerol B for In Vitro Nitric Oxide Inhibition

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]

- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effect of Panax notoginseng on nitric oxide synthase, cyclo-oxygenase-2 and neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Culturing RAW264.7 Macrophages for Panaxcerol B Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the culture of RAW264.7 macrophages and the subsequent investigation of the effects of Panaxcerol B, a bioactive compound isolated from Panax ginseng. The protocols outlined below detail methods for cell maintenance, assessment of cell viability, and analysis of key inflammatory mediators and signaling pathways.

Introduction to RAW264.7 Macrophages

The RAW264.7 cell line, derived from a tumor in a male BALB/c mouse induced by the Abelson murine leukemia virus, is a widely used in vitro model for murine macrophages.[1][2] These cells exhibit key macrophage functions, including phagocytosis and pinocytosis, and are highly responsive to inflammatory stimuli such as lipopolysaccharide (LPS).[1][3][4] Their robust nature and ease of handling make them an ideal system for screening the anti-inflammatory properties of natural compounds like this compound.[4] Upon stimulation, RAW264.7 cells can be polarized into different phenotypes, such as the pro-inflammatory M1-like state.[1][4]

This compound: A Potential Anti-Inflammatory Agent

This compound is a glycosyl glyceride that has demonstrated anti-inflammatory properties.[5] Studies have shown its potential to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells, a key mediator in the inflammatory process.[5] The underlying mechanisms of its action are thought to involve the modulation of critical inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[6][7] These application notes will guide researchers in elucidating these mechanisms.

Experimental Protocols

Culturing of RAW264.7 Macrophages

Materials:

-

RAW264.7 cell line (e.g., ATCC TIB-71)

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose[2]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scraper[8]

-

Sterile cell culture flasks (T-75) and plates (6-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)[3]

-

Biosafety cabinet (Level 2)[3]

Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Protocol for Thawing Cryopreserved Cells:

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[2][4]

-

Wipe the vial with 70% ethanol before opening in a biosafety cabinet.[3]

-

Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[9]

-

Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[2][9]

-

Resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium and transfer to a T-75 flask.

-

Incubate at 37°C in a 5% CO2 humidified incubator.[3]

-

Change the medium after 24 hours to remove any remaining cryoprotectant and dead cells.

Protocol for Subculturing: RAW264.7 cells are loosely adherent and subculturing is typically done by scraping.[8]

-

Observe cells under a microscope. Subculture when they reach 60-75% confluency.[3][8]

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add 10 mL of fresh, pre-warmed complete growth medium to the T-75 flask.

-

Gently dislodge the cells using a sterile cell scraper.[8]

-

Aspirate the cell suspension and gently pipette to create a single-cell suspension.

-

Distribute the cell suspension into new flasks at a 1:3 to 1:6 split ratio.[8]

-

Add fresh, pre-warmed complete growth medium to the appropriate volume.

-

Incubate at 37°C in a 5% CO2 humidified incubator. Refresh the medium every 2-3 days.[4]

Table 1: RAW264.7 Cell Seeding Densities for Various Assays

| Assay Type | Plate Format | Seeding Density (cells/well) | Reference |